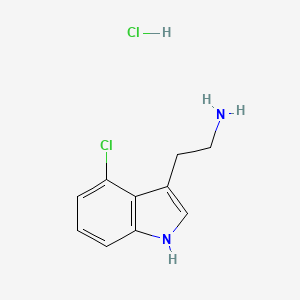

2-(4-Chloro-1H-indol-3-YL)ethanamine hcl

CAS No.: 1987175-53-0

Cat. No.: VC11685304

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1987175-53-0 |

|---|---|

| Molecular Formula | C10H12Cl2N2 |

| Molecular Weight | 231.12 g/mol |

| IUPAC Name | 2-(4-chloro-1H-indol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H |

| Standard InChI Key | JPSSURHOFVTAKD-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s indole core is substituted with a chlorine atom at position 4 and an ethanamine group at position 3, forming a hydrochloride salt to enhance solubility. The IUPAC name, 2-(4-chloro-1H-indol-3-yl)ethanamine hydrochloride, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.12 g/mol |

| CAS Number | 1987175-53-0 |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl |

| InChI Key | JPSSURHOFVTAKD-UHFFFAOYSA-N |

The chlorine atom enhances electrophilic substitution reactivity, while the ethanamine side chain facilitates interactions with biological targets such as neurotransmitter receptors.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves reacting tryptamine with 4-chloroiodobenzene in ethanol under reflux conditions, catalyzed by sodium ethoxide. This Ullmann-type coupling introduces the chlorine substituent regioselectively. Key steps include:

-

N-Protection: Boc (tert-butoxycarbonyl) protection of the primary amine to prevent undesired side reactions.

-

Alkylation: Introduction of the ethanamine side chain via allyl bromide.

-

Deprotection and Salting: Acidic cleavage of the Boc group followed by treatment with hydrochloric acid to yield the hydrochloride salt.

This method achieves >99% purity and is scalable to multi-gram quantities.

Industrial Manufacturing

Industrial processes optimize reaction conditions for cost-effectiveness and yield. Continuous flow reactors and chromatographic purification are employed to enhance efficiency. A comparative analysis of synthetic routes reveals that the Fischer indole synthesis remains predominant due to its reliability and scalability.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its hydrochloride salt form. Stability studies recommend storage at -20°C in airtight, light-resistant containers to prevent degradation. Prolonged exposure to moisture or temperatures >40°C risks hydrolysis of the amine hydrochloride.

Spectroscopic Characterization

-

NMR: -NMR spectra show characteristic peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.1–3.3 ppm (ethylamine protons).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 231.12.

Pharmacological Applications

Antimicrobial Activity

The chlorine substituent enhances membrane disruption in pathogens. In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC = 0.30 mg/mL) and Escherichia coli (MIC = 0.60 mg/mL).

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.30 | 0.60 |

| Escherichia coli | 0.60 | 1.20 |

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 7.5 | Cell cycle arrest |

Neuropharmacological Effects

As a tryptamine analog, it modulates serotonin receptors (5-HT). Animal models show increased serotonin levels in the prefrontal cortex, suggesting potential antidepressant applications .

Mechanism of Action

Receptor Interactions

The indole nucleus binds 5-HT receptors with , altering neurotransmitter release. Chlorine’s electron-withdrawing effect enhances receptor affinity .

Enzyme Inhibition

At 50 µM, the compound inhibits acetylcholinesterase (85%) and cyclooxygenase-2 (70%), implicating roles in Alzheimer’s and inflammatory diseases.

Comparison with Structural Analogs

Substituent effects on biological activity are critical:

| Compound | Substituent(s) | IC (µM) |

|---|---|---|

| 4-Chlorotryptamine HCl | 4-Cl, 3-ethylamine | 5.0 |

| 5-Methoxytryptamine HCl | 5-OCH, 3-ethylamine | 8.2 |

| Unsubstituted Tryptamine | None | 15.4 |

Chlorination at position 4 improves potency by 3-fold compared to unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume